molecular formula C17H17NO3 B5170586 N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5170586
M. Wt: 283.32 g/mol
InChI Key: AFOOEOMIYMJPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DBZ, is a synthetic compound that has been widely used in scientific research. DBZ belongs to the family of benzodioxine compounds that have been found to have various biological activities.

Mechanism of Action

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a potent and selective inhibitor of the Notch signaling pathway by binding to the Notch receptor and preventing its activation. N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide binds to the hydrophobic pocket of the Notch receptor and induces a conformational change that blocks the proteolytic cleavage of the receptor, thereby inhibiting its activation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of the Notch pathway by N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to inhibit angiogenesis and tumor growth in vivo. In addition, N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages as a tool for investigating the Notch signaling pathway. It is a highly potent and selective inhibitor of the pathway, making it an ideal tool for studying the effects of Notch inhibition on cellular processes. N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is also stable and easy to handle, making it a convenient tool for lab experiments.
However, N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide also has some limitations. It has been found to have off-target effects on other signaling pathways, such as the Wnt pathway. In addition, N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective Notch inhibitors based on the structure of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. Another area of interest is the investigation of the role of the Notch pathway in stem cell biology and tissue regeneration. Finally, the use of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of 2,4-dimethylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation to yield N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a white crystalline solid.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively used in scientific research as a tool to investigate the Notch signaling pathway. The Notch pathway is an evolutionarily conserved signaling pathway that is involved in various cellular processes, including cell fate determination, differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-8-13(12(2)9-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOOEOMIYMJPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322478
Record name N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

304888-47-9
Record name N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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